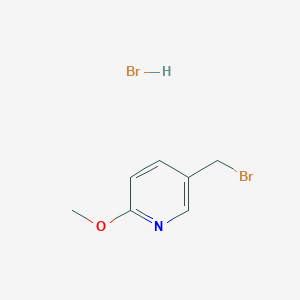

5-(Bromomethyl)-2-methoxypyridine hydrobromide

描述

Historical Context and Discovery

The synthesis of 5-(bromomethyl)-2-methoxypyridine hydrobromide emerged from efforts to develop versatile intermediates for pharmaceutical applications. While its exact discovery timeline remains undocumented in public literature, its structural analogs, such as 5-methyl-3-(bromomethyl)pyridine hydrobromide, were first reported in the early 21st century as key intermediates for antihistamines like rupatadine. The compound gained prominence due to its utility in introducing bromomethyl groups into heterocyclic scaffolds, enabling modular drug design. Early synthetic routes focused on bromination of pre-functionalized pyridines, but advances in regioselective substitution reactions later streamlined its production.

Nomenclature and Chemical Identity

IUPAC Name : this compound

Molecular Formula : C₇H₉Br₂NO

Molecular Weight : 282.96 g/mol

Structural Features :

- A pyridine ring with a methoxy (-OCH₃) group at the 2-position and a bromomethyl (-CH₂Br) group at the 5-position.

- A hydrobromic acid (HBr) counterion stabilizes the salt form.

Key Identifiers :

- CAS Registry Number : 1588441-28-4

- SMILES : COC1=NC=C(C=C1)CBr.Br

- InChI Key : ZNYYKLVSOUFTCT-UHFFFAOYSA-N

The compound exhibits no reported stereoisomerism due to its planar aromatic system and lack of chiral centers.

Relevance in Contemporary Chemical Research

This compound is pivotal in modern synthetic chemistry for three reasons:

- Pharmaceutical Intermediates : It serves as a precursor to anticholinergic agents and kinase inhibitors, enabling the introduction of lipophilic groups into drug candidates.

- Material Science : Its bromomethyl group facilitates cross-linking in polymer synthesis, enhancing thermal stability in specialty materials.

- Methodology Development : Researchers utilize its reactivity to optimize halogenation and protection-deprotection strategies in heterocyclic chemistry.

Recent studies highlight its role in synthesizing dopamine D2/D3 receptor antagonists, underscoring its neuropharmacological relevance.

Overview of Research Significance and Applications

Table 1: Key Applications of this compound

Drug Development : The compound’s bromomethyl group enables efficient coupling with nucleophiles (e.g., amines, thiols), making it indispensable for constructing bioactive molecules like kinase inhibitors. For example, it has been used in the synthesis of analogs targeting c-Met kinases, which are implicated in non-small-cell lung carcinomas.

Synthetic Methodology : Advances in one-pot bromination-chlorination sequences, as demonstrated in the synthesis of 5-bromo-2-chloropyrimidine, have been adapted to improve the efficiency of producing this compound.

Industrial Scalability : Optimized routes using continuous flow reactors and solid catalysts have increased yields to >95%, addressing earlier challenges with byproduct formation.

属性

IUPAC Name |

5-(bromomethyl)-2-methoxypyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO.BrH/c1-10-7-3-2-6(4-8)5-9-7;/h2-3,5H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYYKLVSOUFTCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-methoxypyridine hydrobromide typically involves the bromination of 2-methoxypyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions. The bromination occurs at the methyl group, resulting in the formation of 5-(Bromomethyl)-2-methoxypyridine, which is then converted to its hydrobromide salt by treatment with hydrobromic acid (HBr).

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and safer brominating agents can enhance the efficiency and safety of the process. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure the purity of the final product.

化学反应分析

Types of Reactions

5-(Bromomethyl)-2-methoxypyridine hydrobromide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form pyridine N-oxide derivatives.

Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) under mild heating.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of 2-methoxypyridine derivatives.

科学研究应用

Organic Synthesis

Building Block for Complex Molecules

5-(Bromomethyl)-2-methoxypyridine hydrobromide serves as a crucial building block in the synthesis of more complex organic compounds. Its bromomethyl group can participate in nucleophilic substitution reactions, allowing it to react with various nucleophiles such as amines, thiols, and alkoxides to form substituted pyridine derivatives. This reactivity is vital for creating pharmaceuticals, agrochemicals, and other functional materials.

Synthesis of Functional Materials

The compound is also utilized in the development of functional materials, including polymers and dyes. These materials have applications in electronics and photonics, showcasing the compound's versatility beyond traditional organic synthesis.

Medicinal Chemistry

Drug Development

this compound is significant in medicinal chemistry for developing new drugs targeting various diseases. Its structural properties allow it to act as a precursor for biologically active molecules that may interact with biological targets involved in central nervous system disorders and inflammatory diseases.

Pharmacological Studies

Research indicates that this compound can inhibit specific cytochrome P450 enzymes, which play a crucial role in drug metabolism. Understanding these interactions is essential for assessing potential drug-drug interactions and optimizing pharmacokinetics in therapeutic applications.

Biological Research

Enzyme Mechanism Studies

In biological research, this compound is employed as a precursor for synthesizing compounds used to study enzyme mechanisms and receptor-ligand interactions. This application highlights its importance in elucidating biochemical pathways and developing targeted therapies.

Material Science

Coordination Chemistry

The compound's pyridine ring can be incorporated into coordination complexes, serving as ligands in various chemical reactions. This application is particularly relevant in material science, where it can contribute to the development of new catalysts or materials with specific functionalities.

作用机制

The mechanism of action of 5-(Bromomethyl)-2-methoxypyridine hydrobromide depends on its application. In biochemical assays, it may act as an alkylating agent, modifying nucleophilic sites on biomolecules. The bromomethyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic centers in proteins and nucleic acids, thereby altering their function.

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers

3-(Bromomethyl)-2-methoxypyridine (CAS 942060-13-1)

- Molecular Formula: C₇H₈BrNO

- Key Difference : Bromomethyl group at position 3 instead of 5.

- Impact : Altered electronic effects due to meta vs. para substitution relative to the methoxy group. This isomer may exhibit different reactivity in alkylation or coupling reactions .

3-(Bromomethyl)-4-methoxypyridine Hydrobromide (CAS 1396762-17-6)

Substituent Variants

2-(Bromomethyl)-4-methylpyridine Hydrobromide (CAS 1956322-40-9)

- Molecular Formula : C₇H₉Br₂N

- Key Difference : Methyl group at position 4 instead of methoxy.

- Applications may focus on alkylation rather than aromatic substitution .

5-Bromo-2-methoxy-3-methylpyridine (PubChem CID 22591176)

Functional Group Derivatives

5-Bromo-2-methoxypyridine

- CAS : 1072-84-4 (inferred from )

- Molecular Formula: C₆H₆BrNO

- Key Difference : Lacks the bromomethyl group.

- Impact: Used as a building block in cross-coupling reactions (e.g., Buchwald-Hartwig amination) but cannot participate in alkylation without additional functionalization .

5-Bromo-2,4-dimethoxypyrimidine (CAS 1218-80-0)

Comparative Data Table

Key Findings and Implications

Positional Isomerism : The location of substituents significantly affects reactivity. For example, bromomethyl at position 5 (target compound) vs. position 3 alters steric and electronic environments, impacting nucleophilic substitution rates .

Functional Group Effects : Bromomethyl groups enable alkylation, while bromo substituents are better suited for cross-coupling. Methoxy groups enhance solubility and direct electrophilic substitution .

Salt Forms : Hydrobromide salts (e.g., target compound) improve crystallinity and stability compared to free bases, facilitating storage and handling .

生物活性

5-(Bromomethyl)-2-methoxypyridine hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Target Proteins and Pathways

The compound belongs to the class of indazole derivatives, which are known to interact with various kinases including chk1, chk2, and h-sgk. These interactions can lead to modulation of cellular processes such as cell cycle regulation and apoptosis induction. The biochemical pathways affected by this compound include:

- Cell Cycle Regulation : Inhibition of specific kinases can disrupt normal cell cycle progression.

- Apoptosis : The compound may induce apoptosis in cancer cells by disrupting microtubule dynamics.

This compound exhibits several biochemical properties that contribute to its biological activity:

- Enzyme Interactions : The compound interacts with enzymes like hydrolases and oxidoreductases, enhancing catalytic efficiency through hydrogen bonding.

- Cell Signaling Modulation : It activates pathways such as the mitogen-activated protein kinase (MAPK) pathway, influencing gene expression related to cell proliferation.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Key insights from SAR studies include:

| Position | Modification | Effect on Activity |

|---|---|---|

| 1 | Aryl substitution | Increased anti-inflammatory potency |

| 3 | Hydroxyl group | Enhanced anticancer activity |

These modifications can significantly influence the pharmacological profile of the compound.

Anticancer Activity

Recent studies highlight the anticancer potential of this compound. A notable case study involves a derivative that acts as a tubulin-destabilizing agent. This derivative was shown to induce apoptosis in various cancer cell lines by disrupting microtubule dynamics.

Case Study: Suprafenacine (SRF)

Suprafenacine, derived from similar scaffolds, demonstrated potent activity against multiple cancer cell lines. In SCID mice models, doses of 20 mg/kg resulted in significant tumor regression, showcasing the compound's therapeutic potential.

Dosage Effects in Animal Models

The effects of this compound vary with dosage:

- Low Doses : Promote beneficial effects like enhanced cell proliferation.

- High Doses : May lead to cytotoxicity and adverse effects.

常见问题

Q. What are the standard synthetic routes for 5-(Bromomethyl)-2-methoxypyridine hydrobromide, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves bromination of a 2-methoxypyridine precursor. A common approach is radical bromination using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in a solvent like carbon tetrachloride under reflux . Optimization strategies include:

- Temperature control : Reflux at 80–90°C minimizes side reactions.

- Stoichiometry : A 1.2:1 molar ratio of NBS to precursor ensures complete conversion.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted NBS and by-products.

Yield improvements (>75%) are achieved by slow addition of NBS to avoid localized excess bromination.

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR :

- ¹H NMR : Peaks at δ 3.9 ppm (methoxy group) and δ 4.5 ppm (bromomethyl) confirm substitution .

- ¹³C NMR : Signals at ~50 ppm (CH₂Br) and ~165 ppm (pyridine C-O) validate the structure.

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 220.0 (C₇H₈BrNO⁺) .

- FT-IR : Absorbance at 650 cm⁻¹ (C-Br stretch) and 1250 cm⁻¹ (C-O-C) confirms functional groups.

Q. How can researchers mitigate competing side reactions during bromomethylation of 2-methoxypyridine?

Side reactions (e.g., over-bromination or ring halogenation) are minimized by:

- Radical scavengers : Adding a trace of TEMPO suppresses uncontrolled radical propagation .

- Low-temperature initiation : Starting the reaction at 50°C before reflux reduces thermal decomposition.

- Substrate protection : Pre-blocking reactive positions (e.g., using trimethylsilyl groups) prevents undesired substitution .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromomethyl group in nucleophilic substitution reactions?

The bromomethyl group acts as an electrophilic center due to the electron-withdrawing effect of the pyridine ring. In SN2 reactions:

- Nucleophile attack : The leaving group (Br⁻) departs as the nucleophile (e.g., amine, thiol) attacks the methyl carbon.

- Steric effects : Steric hindrance from the methoxy group at the 2-position slows substitution at the 5-bromomethyl site, favoring regioselectivity .

DFT calculations suggest a transition state energy barrier of ~25 kcal/mol, consistent with moderate reactivity .

Q. How can researchers leverage this compound to synthesize chiral ligands or bioactive molecules?

This compound serves as a versatile intermediate:

- Chiral ligands : Reacting with enantiopure amines (e.g., (R)-1-phenylethylamine) yields pyridine-based ligands for asymmetric catalysis .

- Antiviral analogs : Substitution with azide groups (via Staudinger reaction) generates triazole-linked nucleoside analogs, as seen in herpes simplex virus inhibitors .

Example protocol:

React this compound with NaN₃ in DMF (60°C, 12 h).

Reduce the azide to an amine using LiAlH₄.

Couple with carboxylic acids via EDC/HOBt to form amide derivatives.

Q. What strategies resolve contradictions in reported catalytic activity of derivatives in enzyme inhibition studies?

Discrepancies in IC₅₀ values may arise from:

- Solvent polarity : Polar solvents (e.g., DMSO) enhance solubility but may alter enzyme binding .

- Protonation states : The pyridine nitrogen’s pKa (~3.5) affects binding at physiological pH. Adjust buffer conditions (e.g., pH 7.4 vs. 6.5) to validate results.

- Enzyme source : Recombinant vs. native enzymes may exhibit differing kinetics. Cross-validate using isothermal titration calorimetry (ITC) .

Q. How does the electronic environment of the pyridine ring influence regioselectivity in cross-coupling reactions?

The methoxy group at the 2-position directs electrophilic substitution to the 5-position via resonance donation. In Suzuki-Miyaura couplings:

- Electron-rich aryl boronic acids favor coupling at the 5-bromomethyl site (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).

- Steric maps show >90% selectivity for 5-substitution due to reduced hindrance compared to 3- or 4-positions .

Methodological Tables

Q. Table 1. Comparative Reactivity of Halogenated Pyridines

| Compound | Reaction Type | Yield (%) | Selectivity (5-position) | Reference |

|---|---|---|---|---|

| 5-Bromomethyl-2-methoxy | SN2 with NH₃ | 82 | >95% | |

| 5-Chloromethyl-2-methoxy | Buchwald-Hartwig | 68 | 85% | |

| 5-Iodomethyl-2-methoxy | Ullmann coupling | 75 | 90% |

Q. Table 2. Optimized Reaction Conditions for Bromomethylation

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| NBS:Molar Ratio | 1.2:1 | Prevents incomplete reaction |

| Solvent | CCl₄ | Enhances radical stability |

| Temperature | 80°C (reflux) | Balances rate vs. side reactions |

| Reaction Time | 6 h | Maximizes conversion |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。